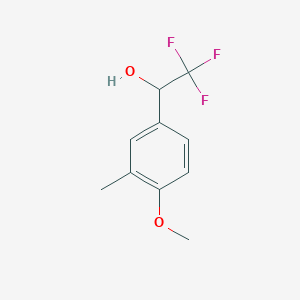
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is a complex organic compound with a unique structure It is characterized by the presence of a trideuteriomethyl group, which is a methyl group where three hydrogen atoms are replaced by deuterium
準備方法
The synthesis of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves several steps. The synthetic routes typically include the use of deuterated reagents to introduce the trideuteriomethyl group. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions to achieve large-scale synthesis.
化学反応の分析
4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or isotopic compositions.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study isotopic effects and reaction mechanisms. In biology, it can be used as a tracer molecule in metabolic studies due to the presence of deuterium. In medicine, it has potential applications in drug development and pharmacokinetics studies. In industry, it can be used in the synthesis of specialized materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. The molecular targets may include enzymes, receptors, and transport proteins, and the pathways involved can vary depending on the specific application and context.
類似化合物との比較
Compared to other similar compounds, 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is unique due to the presence of the trideuteriomethyl group. Similar compounds may include other deuterated analogs or non-deuterated versions with similar structural features. The uniqueness of this compound lies in its isotopic composition, which can provide distinct advantages in various research applications, such as enhanced stability and altered reaction kinetics.
特性
分子式 |
C12H22O |
|---|---|
分子量 |
185.32 g/mol |
IUPAC名 |
4-methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/i2D3 |
InChIキー |
JLPUXFOGCDVKGO-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C12CCCCC1(C(CCC2)C)O |
正規SMILES |
CC1CCCC2(C1(CCCC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)






![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)



![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)
